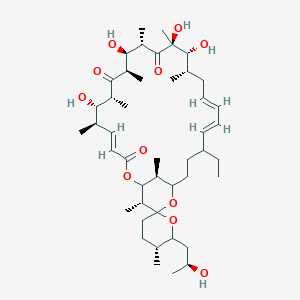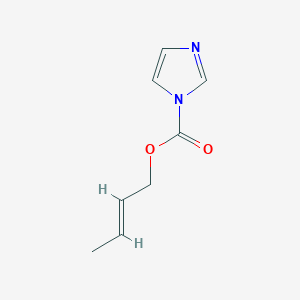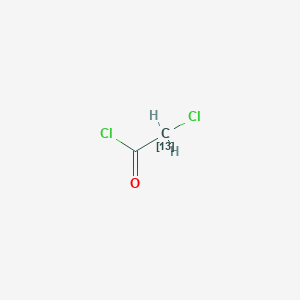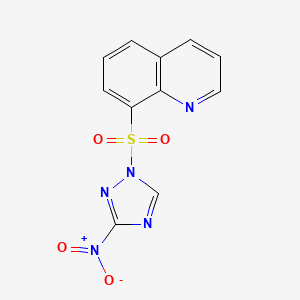
Oligomycin A, Streptomyces
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, making it a valuable tool in biochemical research. The compound has a complex structure, characterized by a 26-membered lactone ring with multiple hydroxyl groups and a spiroketal moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oligomycin A is primarily obtained through fermentation of Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of oligomycin A. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of oligomycin A follows similar fermentation processes but on a larger scale. Optimization of culture conditions, such as nutrient composition, pH, and temperature, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity oligomycin A .
Analyse Des Réactions Chimiques
Types of Reactions: Oligomycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide yields 33-dehydrooligomycin A .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is commonly used for oxidation reactions involving oligomycin A.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydroxylamine.
Major Products:
Oxidation: 33-dehydrooligomycin A
Reduction: Reduced derivatives of oligomycin A
Substitution: Various substituted oligomycin derivatives
Applications De Recherche Scientifique
Oligomycin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of ATP synthase.
Biology: Employed in studies of mitochondrial function and bioenergetics.
Industry: Utilized in the development of new antibiotics and as a biochemical tool in drug discovery.
Mécanisme D'action
Oligomycin A exerts its effects by inhibiting the proton channel (F_O subunit) of ATP synthase. This inhibition prevents the phosphorylation of ADP to ATP, thereby disrupting the production of cellular energy. The binding of oligomycin A to the c-ring of ATP synthase blocks proton translocation, leading to a significant reduction in electron flow through the electron transport chain .
Comparaison Avec Des Composés Similaires
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, B, and C are chemically similar, with slight variations in their structures. All three compounds inhibit ATP synthase, but oligomycin A is often preferred in research due to its higher potency and specificity. Rutamycin B, another related macrolide, shares similar inhibitory properties but differs in its molecular structure .
Oligomycin A stands out due to its unique spiroketal moiety and its potent inhibitory effects on ATP synthase, making it a valuable tool in various fields of scientific research.
Propriétés
Formule moléculaire |
C45H74O11 |
|---|---|
Poids moléculaire |
791.1 g/mol |
Nom IUPAC |
(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1 |
Clé InChI |
MNULEGDCPYONBU-VVXVDZGXSA-N |
SMILES isomérique |
CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canonique |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)

